ペニシリンG

概要

説明

ベンジルペニシリンは、1928年にアレクサンダー・フレミングによってペニシリウム属の真菌から初めて単離されました . ベンジルペニシリンは、グラム陽性菌および一部のグラム陰性菌に有効です . 経口吸収性が低いため、通常は静脈内または筋肉内投与されます .

製造方法

合成経路および反応条件

ベンジルペニシリンは、ペニシリウム・クリソゲナムの発酵によって製造されます . 発酵プロセスには、栄養豊富な培地中で真菌を培養し、続いて抗生物質を抽出および精製する工程が含まれます。合成経路には、以下の手順が含まれます。

発酵: ペニシリウム・クリソゲナムは、グルコース、ラクトース、その他の栄養素を含む培地で培養されます。

抽出: 発酵液をろ過して真菌バイオマスを除去し、有機溶媒を使用して抗生物質を抽出します。

精製: 粗抽出物を結晶化およびその他のクロマトグラフィー技術を使用して精製し、純粋なベンジルペニシリンを得ます。

工業的製造方法

ベンジルペニシリンの工業的製造には、バイオリアクターを用いた大規模な発酵と、抗生物質を抽出および精製するための後処理が含まれます。 このプロセスは、収率を最大化し、最終製品の品質を確保するために最適化されています .

作用機序

ベンジルペニシリンは、細菌細胞壁の合成を阻害することで抗菌効果を発揮します。細菌細胞壁のペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン鎖の架橋を阻害します。 この破壊により細胞壁が弱くなり、細胞溶解と死に至ります . 主な分子標的は、細胞壁合成に不可欠なPBPです .

科学的研究の応用

Benzylpenicillin has numerous applications in scientific research, including:

生化学分析

Biochemical Properties

Penicillin G plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in bacterial cell wall synthesis. The primary target of Penicillin G is the enzyme transpeptidase, which is essential for the cross-linking of peptidoglycan chains in the bacterial cell wall .

Cellular Effects

Penicillin G has profound effects on bacterial cells. By inhibiting the transpeptidase enzyme, it prevents the proper formation of the cell wall, leading to cell lysis and death. This effect is particularly pronounced in rapidly dividing cells, where new cell wall material is constantly being synthesized .

Molecular Mechanism

The molecular mechanism of action of Penicillin G involves the formation of a covalent bond with the active site serine residue of the transpeptidase enzyme. This binding effectively inhibits the enzyme’s activity, preventing the cross-linking of peptidoglycan chains and disrupting cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Penicillin G can be observed over time. The antibiotic is stable under normal conditions, but it can be degraded by beta-lactamase enzymes produced by some bacteria. Long-term effects on cellular function have been observed in in vitro studies, with cells showing reduced growth and viability in the presence of Penicillin G .

Dosage Effects in Animal Models

In animal models, the effects of Penicillin G vary with dosage. At therapeutic doses, it effectively clears bacterial infections with minimal side effects. At high doses, adverse effects such as allergic reactions and neurotoxicity can occur .

Metabolic Pathways

Penicillin G is involved in several metabolic pathways. It is synthesized in certain fungi from the amino acid L-cysteine, and its biosynthesis involves several enzymes and cofactors .

Transport and Distribution

Penicillin G is transported and distributed within cells and tissues via passive diffusion. It is able to cross the bacterial cell wall and reach its target enzymes. Some bacteria possess efflux pumps that can remove Penicillin G from the cell, contributing to antibiotic resistance .

Subcellular Localization

Penicillin G is not localized to any specific subcellular compartment. Instead, it diffuses freely throughout the cell, allowing it to reach its target enzymes in the bacterial cell wall .

準備方法

Synthetic Routes and Reaction Conditions

Benzylpenicillin is produced through the fermentation of Penicillium chrysogenum . The fermentation process involves the growth of the fungus in a nutrient-rich medium, followed by the extraction and purification of the antibiotic. The synthetic route includes the following steps:

Fermentation: Penicillium chrysogenum is cultured in a medium containing glucose, lactose, and other nutrients.

Extraction: The fermentation broth is filtered to remove the fungal biomass, and the antibiotic is extracted using organic solvents.

Purification: The crude extract is purified through crystallization and other chromatographic techniques to obtain pure benzylpenicillin.

Industrial Production Methods

Industrial production of benzylpenicillin involves large-scale fermentation in bioreactors, followed by downstream processing to extract and purify the antibiotic. The process is optimized to maximize yield and ensure the quality of the final product .

化学反応の分析

反応の種類

ベンジルペニシリンは、以下を含むさまざまな化学反応を起こします。

加水分解: ベンジルペニシリンは、β-ラクタマーゼ酵素によって加水分解され、不活性なペニシロイック酸が生成されます.

酸化: ベンジルペニシリンの酸化分解は、特定の条件下で発生し、さまざまな分解生成物が生成されます。

置換: ベンジルペニシリンは、特にβ-ラクタム環で求核置換反応を起こす可能性があります。

一般的な試薬と条件

加水分解: β-ラクタマーゼ酵素または酸性/アルカリ性条件によって触媒されます。

酸化: 過酸化水素などの酸化剤の存在下で発生する可能性があります。

置換: アミンなどの求核剤は、適切な条件下でβ-ラクタム環と反応する可能性があります。

主な生成物

ペニシロイック酸: ベンジルペニシリンの加水分解によって生成されます。

分解生成物: 酸化分解によって生成されるさまざまな化合物。

科学研究への応用

ベンジルペニシリンは、以下を含む科学研究に多くの用途があります。

類似化合物との比較

類似化合物

アンプシリン: ベンジルペニシリンよりも経口吸収性の高い広域スペクトルペニシリン系抗生物質。

アモキシシリン: アンプシリンに似ていますが、吸収性と安定性が向上しています。

メチシリン: ペニシリナーゼ産生菌によって引き起こされる感染症の治療に使用されるペニシリナーゼ耐性ペニシリン。

独自性

ベンジルペニシリンは、グラム陽性菌に対する高い有効性と、最初のペニシリン系抗生物質として発見されたという歴史的意義によって独自性を持っています . 特定の感染症の治療において貴重な抗生物質であり、抗生物質研究における参照化合物として役立っています .

特性

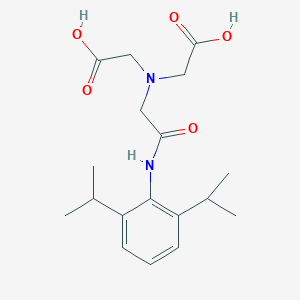

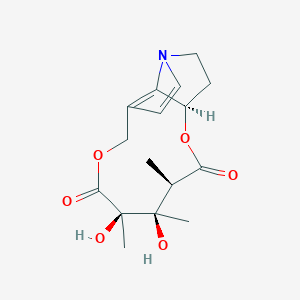

IUPAC Name |

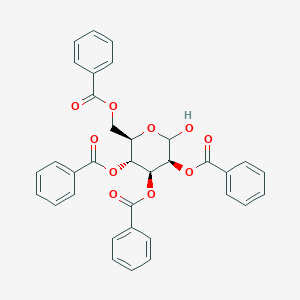

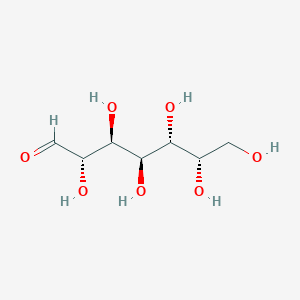

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSARLDLIJGVTE-MBNYWOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-98-4 (mono-potassium salt), 69-57-8 (mono-hydrochloride salt) | |

| Record name | Benzylpenicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5046934 | |

| Record name | Penicillin G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Penicillin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (210 mg/L), WHITE, CRYSTALLINE POWDER; PH OF 3% AQ SOLN 5.0-7.5; SPECIFIC OPTICAL ROTATION: +285-310 DEG @ 22 °C/D (0.7%); DECOMP 214-217 °C; MODERATELY HYGROSCOPIC; FREELY SOL IN WATER, IN ISOTONIC NACL SOLN, IN DEXTROSE SOLN; MODERATELY SOL IN GLYCEROL & ALCOHOLS /PENICILLIN G POTASSIUM/, PRACTICALLY INSOL IN WATER; SOL IN PEANUT OIL; FREELY SOL IN METHANOL, BENZENE, CHLOROFORM, AMYL ACETATE /METHYL ESTER/, SPARINGLY SOL IN WATER; INSOL IN PETROLEUM ETHER; SOL IN METHANOL, ETHANOL, ETHER, ETHYL ACETATE, BENZENE, CHLOROFORM, ACETONE, 2.85e-01 g/L | |

| Record name | Benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENICILLIN G | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Penicillin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

MP 106-110 °C (WITH DECOMPOSITION); DENSITY 1.255-1.256; AQ SOLN ARE DEXTROROTATORY; SOLUBILITIES @ 28 °C: 6.8 MG/ML IN WATER, GREATER THAN 20 MG/ML IN METHANOL, 0.075 MG/ML IN BENZENE, 1.05 IN TOLUENE /PENICILLIN G PROCAINE/ | |

| Record name | PENICILLIN G | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, penicillin G inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that penicillin G interferes with an autolysin inhibitor., The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ | |

| Record name | Benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENICILLIN G | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

AMORPHOUS WHITE POWDER | |

CAS No. |

61-33-6 | |

| Record name | Penicillin G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylpenicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Penicillin G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-phenylacetamido)penicillanic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIN G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q42T66VG0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENICILLIN G | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Penicillin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214-217 °C, 214 - 217 °C | |

| Record name | Benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Penicillin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Penicillin G targets bacterial cell wall synthesis, specifically the transpeptidation step catalyzed by penicillin-binding proteins (PBPs). [] It binds to and inhibits PBPs, disrupting the formation of peptidoglycan cross-links, ultimately leading to cell lysis and bacterial death. [, , ]

A: Yes, Penicillin G demonstrates variable efficacy against different bacterial species. It is most effective against Gram-positive bacteria, which have a higher percentage of peptidoglycan in their cell walls. [] Some Gram-negative bacteria are susceptible, while others, particularly those producing beta-lactamases, exhibit resistance. [, , ]

A: Inhibition of PBPs by Penicillin G triggers a cascade of events in susceptible bacteria: - Disruption of cell wall integrity and osmotic balance.- Activation of autolytic enzymes, further degrading the peptidoglycan layer.- Ultimately, bacterial cell lysis and death. [, , ]

A: Penicillin G has a molecular formula of C16H18N2O4S and a molecular weight of 334.4 g/mol. []

A: Yes, various spectroscopic techniques are employed to characterize Penicillin G:- UV detection is used in HPLC analyses, particularly at a wavelength of 215 nm. []- Mass spectrometry, including tandem MS (MS/MS), is utilized for identification and quantification, particularly in conjunction with liquid chromatography. [, ]

A: Penicillin G stability is influenced by various factors:- pH: Degrades quickly under both acidic and alkaline conditions with a half-life of approximately 2 hours at a concentration of 100 ng/mL. []- Temperature: Elevated temperatures can accelerate degradation. []- Presence of other substances: Certain substances, such as ester constituents in oils or surface acidity of silica, can impact stability in oleaginous formulations. []

A: Several approaches can enhance Penicillin G stability:- Adjusting pH: Formulations are often buffered to maintain a pH range where Penicillin G is most stable (pH 5-8). []- Using appropriate excipients: Careful selection of excipients, such as colloidal silica with reduced surface acidity, can improve stability in oleaginous formulations. []- Controlling storage conditions: Maintaining appropriate storage temperatures and protecting from light and moisture can help preserve stability.

A: While Penicillin G itself is not a catalyst, the enzyme penicillin G acylase plays a crucial role in the production of 6-aminopenicillanic acid (6-APA), a key intermediate in the synthesis of semi-synthetic penicillins. [, ]

A: Penicillin G acylase catalyzes the hydrolysis of Penicillin G, cleaving the side chain and releasing 6-APA. [, ] This reaction is typically carried out using immobilized enzyme systems to facilitate recovery and reuse. [, ]

A: Yes, computational chemistry techniques have been employed to study Penicillin G and its interactions. - Structure-based design using molecular modeling played a crucial role in developing potent boronic acid inhibitors of TEM-1 β-lactamase, an enzyme responsible for antibiotic resistance. []

A: Modifications to Penicillin G's structure can significantly impact its pharmacological properties:- Side chain modifications: Altering the side chain attached to the 6-aminopenicillanic acid nucleus can influence antibacterial spectrum, stability, and resistance profiles. This has led to the development of numerous semi-synthetic penicillins with improved characteristics. [, ]- Introduction of specific functional groups: Structure-based design led to the development of potent transition state analogue inhibitors of TEM-1 β-lactamase by incorporating a phenolic hydroxyl group in the boronic acid inhibitors, enhancing binding affinity and inhibitory potency. []

A: Penicillin G is available in various formulations:- Intravenous (IV): Commonly used for severe infections requiring rapid and high drug levels. [, ]- Intramuscular (IM): Benzathine Penicillin G, a long-acting formulation, is administered intramuscularly for prophylaxis against rheumatic fever recurrence and treatment of syphilis. [, , ]- Oral: Penicillin V, a more acid-stable derivative of Penicillin G, is available for oral administration. []

A: The route of administration significantly impacts Penicillin G's pharmacokinetic profile:- IV administration: Results in rapid and complete absorption with peak serum concentrations achieved almost immediately. [, ]- IM administration: Absorption is slower and more sustained, particularly with benzathine Penicillin G, leading to prolonged drug levels. [, , ]- Oral administration: Absorption can be variable and influenced by factors such as food intake and gastric pH. []

A: The efficacy of Penicillin G is time-dependent, meaning its activity is primarily related to the duration of time drug concentrations remain above the minimum inhibitory concentration (MIC) for the target pathogen. [] Therefore, maintaining therapeutic drug levels for a sufficient duration is crucial for successful treatment.

A: Several in vitro methods are employed to determine bacterial susceptibility to Penicillin G:- Disk diffusion method: Involves measuring the zone of inhibition around antibiotic-impregnated disks on agar plates. []- Broth dilution method: Determines the minimum inhibitory concentration (MIC), the lowest concentration of antibiotic that inhibits visible bacterial growth. []- E-test: A quantitative method that combines aspects of both disk diffusion and broth dilution, providing a MIC value. []

A: Yes, animal models, particularly mice, have been used to investigate Penicillin G pharmacokinetics and efficacy in treating infections like pneumonia. [] These models help to understand drug distribution, efficacy against resistant strains, and potential for new treatment strategies.

A: The most prevalent mechanism of resistance to Penicillin G is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of Penicillin G, rendering it inactive. [, , , , ] Other mechanisms include:- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce the binding affinity of Penicillin G. [, , ]- Decreased permeability of the bacterial cell wall: Modifications in the cell wall can hinder the entry of Penicillin G into the bacteria. [, ]

A: Several analytical methods are employed to quantify Penicillin G:- High-performance liquid chromatography (HPLC): Widely used for analyzing Penicillin G in various matrices, including milk, tissues, and citrus fruits. [, , , , ]- Microbial receptor assay: A sensitive method for detecting Penicillin G residues in biological samples. []- Microbial growth inhibition assay: Utilizes the inhibitory effect of Penicillin G on bacterial growth to determine its concentration. []

A: While specific environmental degradation pathways for Penicillin G are not extensively discussed in the provided research, oxidative degradation methods using chromium trioxide in acidic media have been investigated for potential wastewater treatment strategies. []

A: Various alternatives to Penicillin G exist, depending on the bacterial species and resistance profile:- Other β-lactam antibiotics: Cefotaxime, ceftriaxone, amoxicillin, and ampicillin are examples of β-lactam antibiotics with varying spectrums of activity and resistance profiles. [, , , , , , ]- Non-β-lactam antibiotics: Macrolides (e.g., erythromycin, roxithromycin), aminoglycosides (e.g., kanamycin, dihydrostreptomycin), and others are used when Penicillin G resistance is encountered or for specific bacterial infections. [, , , ]

ANone: Essential resources for advancing Penicillin G research include:- Public databases: NCBI GenBank, UniProt, and DrugBank offer valuable information on gene sequences, protein structures, and drug data, respectively. - Scientific literature: Access to research articles, reviews, and patents through platforms like PubMed, ScienceDirect, and Google Scholar is crucial.

A:

- Discovery of Penicillin: Alexander Fleming's observation of Penicillin's antibacterial properties in 1928 revolutionized medicine. []- Large-scale production: Development of fermentation techniques enabled mass production of Penicillin during World War II, saving countless lives. [, ]- Structure elucidation: Determining the structure of Penicillin G in the 1940s paved the way for understanding its mechanism of action and developing semi-synthetic derivatives. [, ]- Emergence of resistance: Recognition of bacterial resistance to Penicillin G prompted ongoing research efforts to develop new antibiotics and combat resistance mechanisms. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)